molecular formula C19H13NO B12968454 3-(Naphthalen-1-ylmethylene)indolin-2-one

3-(Naphthalen-1-ylmethylene)indolin-2-one

Katalognummer: B12968454
Molekulargewicht: 271.3 g/mol
InChI-Schlüssel: NBUVXZLQSFVQLE-SFQUDFHCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Naphthalen-1-ylmethylene)indolin-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities, including antibacterial, antiviral, and anticonvulsant properties

Vorbereitungsmethoden

The synthesis of 3-(Naphthalen-1-ylmethylene)indolin-2-one typically involves the use of isatin as a starting material. Isatin is first obtained through the oxidation of indigo dye using nitric acid and chromic acids . The synthetic route for this compound involves the reaction of isatin with naphthaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction mixture is then heated to facilitate the formation of the desired product.

Analyse Chemischer Reaktionen

3-(Naphthalen-1-ylmethylene)indolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . For example, the oxidation of this compound can lead to the formation of corresponding oxindole derivatives. Substitution reactions can occur at the indole ring, leading to the formation of various substituted indolin-2-one derivatives .

Wissenschaftliche Forschungsanwendungen

3-(Naphthalen-1-ylmethylene)indolin-2-one has been studied for its potential applications in various scientific fields. In chemistry, it is used

Eigenschaften

Molekularformel

C19H13NO

Molekulargewicht

271.3 g/mol

IUPAC-Name

(3E)-3-(naphthalen-1-ylmethylidene)-1H-indol-2-one

InChI

InChI=1S/C19H13NO/c21-19-17(16-10-3-4-11-18(16)20-19)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12H,(H,20,21)/b17-12+

InChI-Schlüssel

NBUVXZLQSFVQLE-SFQUDFHCSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/3\C4=CC=CC=C4NC3=O

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C4=CC=CC=C4NC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.